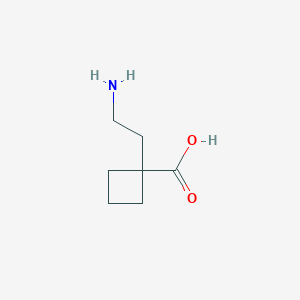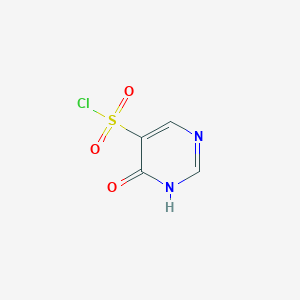
1-(2-Aminoethyl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminoethyl)cyclobutane-1-carboxylic acid is a unique organic compound characterized by its cyclobutane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclobutane derivatives and aminoethyl groups, which are combined through a series of chemical reactions involving catalysts and specific reaction conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The process may involve the use of advanced catalytic systems and optimized reaction parameters to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Aminoethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions typically involve reducing agents, resulting in the conversion of functional groups within the compound.
Substitution: Substitution reactions can occur at different positions on the cyclobutane ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
1-(2-Aminoethyl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of novel compounds.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Aminoethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Amino-1-cyclobutanecarboxylic acid: Shares a similar cyclobutane ring structure but differs in the position of the amino group.
Cyclobutane-containing alkaloids: These compounds also feature a cyclobutane ring and exhibit diverse biological activities.
Uniqueness: 1-(2-Aminoethyl)cyclobutane-1-carboxylic acid is unique due to its specific aminoethyl substitution on the cyclobutane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C7H13NO2 |
|---|---|
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
1-(2-aminoethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c8-5-4-7(6(9)10)2-1-3-7/h1-5,8H2,(H,9,10) |
Clé InChI |
ADWXCMNOQIBUAC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CCN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[[(6S,9S)-1-(benzylcarbamoyl)-2,9-dimethyl-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] dihydrogen phosphate](/img/structure/B13038594.png)
![2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B13038597.png)
![N-((1R,6S)-Bicyclo[4.1.0]heptan-2-yl)thietan-3-amine](/img/structure/B13038606.png)






![6',7'-Dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]](/img/structure/B13038636.png)




